4-Vinyl-1,3-dioxolan-2-one

Vue d'ensemble

Description

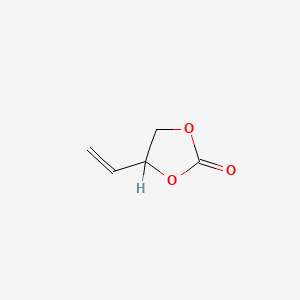

4-Vinyl-1,3-dioxolan-2-one is a cyclic carbonate compound with the molecular formula C5H6O3. It is known for its unique structure, which includes a vinyl group attached to a dioxolanone ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Vinyl-1,3-dioxolan-2-one can be synthesized from acrolein by reacting it with sulfur ylide and carbon dioxide. This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ruthenium-catalyzed transfer hydrogenation in the presence of 2-propanol. This method is efficient and scalable, making it suitable for large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of various oxidized products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Ruthenium catalysts and 2-propanol are frequently used.

Substitution: Rhodium (III) catalysts are commonly employed.

Major Products Formed:

Oxidation: Various oxidized derivatives.

Reduction: 1,2-butanediol.

Substitution: Allylated indolines and indoles.

Applications De Recherche Scientifique

4-Vinyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of multi-functional cyclic carbonates and functional polymers.

Biology: The compound’s reactivity makes it useful in the preparation of biologically active molecules.

Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable polymers.

Mécanisme D'action

The mechanism by which 4-vinyl-1,3-dioxolan-2-one exerts its effects involves its ability to polymerize and form stable films on surfaces. In lithium-ion batteries, for example, it contributes to the formation of a solid electrolyte interface on the anode surface, which enhances battery performance by providing a protective yet conductive layer .

Comparaison Avec Des Composés Similaires

- Vinylene carbonate

- Ethylene carbonate

- Propylene carbonate

- Fluoroethylene carbonate

Comparison: 4-Vinyl-1,3-dioxolan-2-one is unique due to its vinyl group, which imparts additional reactivity compared to other cyclic carbonates. This makes it particularly useful in polymer chemistry and as an additive in lithium-ion batteries, where its ability to form stable films and enhance performance is highly valued .

Activité Biologique

4-Vinyl-1,3-dioxolan-2-one (VEC) is a cyclic carbonate compound with the chemical formula CHO and a CAS number of 4427-96-7. This compound has gained attention in various fields, including materials science and biochemistry, due to its unique reactivity and potential applications in polymer chemistry and biological systems.

This compound is characterized by its clear liquid form, with a boiling point of approximately 122 °C and a density of 1.19 g/mL at 20 °C. It is known for its high reactivity, particularly as a film-forming additive in lithium secondary batteries and as a monomer in the synthesis of functionalized polymers .

Biological Activity Overview

The biological activity of VEC has been investigated in several studies, focusing on its interactions with biological molecules and potential therapeutic applications. Notably, VEC has been explored for its ability to modify polysaccharides and proteins, impacting their functionality and bioactivity.

Polymerization and Bioconjugation

VEC can undergo polymerization reactions that release volatile byproducts such as formaldehyde. This property allows it to be used as a monomer in the synthesis of aliphatic polyesters through organocatalyzed polymerization methods . The ability to form polymers makes VEC a candidate for creating biodegradable materials that could be utilized in medical applications.

Modification of Carbohydrates

Research has shown that VEC can modify arabinoxylans, leading to enhanced properties such as solubility and reactivity. This modification is significant for improving the functionality of dietary fibers in food applications .

Study on D-Xylose Modification

One notable study examined the reaction between D-xylose and VEC, demonstrating that VEC could effectively modify D-xylose to produce various derivatives. The study highlighted the potential for using VEC in bioconversion processes to enhance the production of valuable biochemicals from agricultural waste .

Spermatid-Sertoli Cell Interaction

Another investigation focused on the role of VEC in cell biology, specifically its influence on spermatid-Sertoli cell interactions during spermatogenesis. The results indicated that VEC could modulate these cellular interactions, suggesting potential applications in reproductive health research .

Research Findings

Analyse Des Réactions Chimiques

Hydroformylation Reactions

4-Vinyl-1,3-dioxolan-2-one undergoes asymmetric hydroformylation using PtCl₂/diphosphine catalysts, achieving 97% regioselectivity toward the dioxolane-based linear aldehyde. This reaction demonstrates enantioselectivity, with unreacted substrate recovered in optically active form .

| Catalyst System | Ligand Used | Regioselectivity | Enantiomeric Excess (ee) |

|---|---|---|---|

| PtCl₂ + SnCl₂ | (S,S)-BDPP | 95% | 82% (S) |

| PtCl₂ + SnCl₂ | (R)-BINAP | 97% | 78% (R) |

Conditions: 80°C, 50 bar CO/H₂ (1:1), 24 hours .

Transfer Hydrogenation and Allylation

VEC participates in ruthenium- and rhodium-catalyzed transformations:

-

Ru-catalyzed transfer hydrogenation with 2-propanol yields 1,2-butanediol .

-

Rh(III)-catalyzed C−H allylation with indoles/indolines produces stereoselective (E)-allylic alcohols (75–89% yields) .

Mechanistic Pathway for Allylation :

-

Rh(III)-mediated C−H activation of the substrate.

-

Migratory insertion of VEC’s vinyl group.

Polymerization and Crosslinking

VEC acts as a monomer in radical polymerization and crosslinking reactions:

-

Electropolymerization forms protective films on lithium-ion battery anodes, enhancing electrolyte stability .

-

Thiol-ene click reactions with multifunctional thiols yield crosslinked polymers for coatings (e.g., 90% conversion in 2 hours at 60°C) .

| Application | Reaction Partners | Product Functionality |

|---|---|---|

| Battery electrolytes | LiPF₆ in EC/DMC | SEI layer formation |

| Polymer networks | Pentaerythritol tetrakis(3-mercaptopropionate) | High Tg thermosets |

Hydrolysis and Ring-Opening

VEC undergoes hydrolysis under acidic or enzymatic conditions:

-

Acid-catalyzed hydrolysis yields 4-vinyl-1,2-diol with 85% efficiency .

-

Enzymatic hydrolysis (lipase-catalyzed) produces enantiomerically pure diols (e.g., 98% ee for (R)-configured product) .

| Condition | Catalyst | Product | Yield |

|---|---|---|---|

| H₂SO₄ (0.1 M), 80°C | None | 4-Vinyl-1,2-diol | 85% |

| Lipase B, pH 7.0 | Candida antarctica | (R)-1,2-Diol | 92% |

Cycloaddition Reactions

VEC participates in [2+2] and [4+2] cycloadditions:

-

CO₂ insertion under metal-organic framework (MOF) catalysis forms 5-membered cyclic carbonates (e.g., 94% conversion with NUC-66 catalyst) .

-

Diels-Alder reactions with dienes yield bicyclic ethers (e.g., 78% yield with 1,3-butadiene) .

Electrochemical Behavior

In lithium-ion batteries:

-

Reductive decomposition at 0.8 V vs. Li/Li⁺ forms a stable solid-electrolyte interphase (SEI) .

-

Oxidative stability up to 4.5 V, making it suitable for high-voltage cathodes.

| Property | Value | Method |

|---|---|---|

| LUMO energy | -1.2 eV | DFT calculations |

| Ionic conductivity | 0.8 mS/cm | Electrochemical impedance |

Propriétés

IUPAC Name |

4-ethenyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWMSGRKJIOCNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883553 | |

| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-96-7 | |

| Record name | Vinylethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolan-2-one, 4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolan-2-one, 4-ethenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl ethylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.